molecular formula C6H9F2N3O B10904845 3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine

3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B10904845
M. Wt: 177.15 g/mol
InChI Key: GDZJWGYEDCHLBW-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine is a fluorinated organic compound with potential applications in various scientific fields. The presence of the difluoroethoxy group imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,2-difluoroethanol with a suitable pyrazole derivative under basic conditions. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances its ability to form hydrogen bonds and interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific difluoroethoxy substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring high thermal stability and chemical resistance .

Properties

Molecular Formula

C6H9F2N3O

Molecular Weight

177.15 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-1-methylpyrazol-4-amine

InChI

InChI=1S/C6H9F2N3O/c1-11-2-4(9)6(10-11)12-3-5(7)8/h2,5H,3,9H2,1H3

InChI Key

GDZJWGYEDCHLBW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC(F)F)N

Origin of Product

United States

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